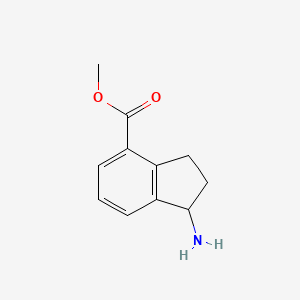

methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate

Description

Methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate is a bicyclic organic compound featuring a fused indene core with an amino group at position 1 and a methyl ester at position 4. Its molecular formula is C₁₁H₁₃NO₂ (free base), and it exists as enantiomers (R and S configurations) when synthesized stereoselectively. The hydrochloride salt form, commonly used for stability, has the formula C₁₁H₁₄ClNO₂ . This compound is typically synthesized via esterification of the corresponding carboxylic acid using methanol and thionyl chloride (SOCl₂) under mild conditions . It serves as a key intermediate in medicinal chemistry, particularly for developing kinase inhibitors and other bioactive molecules .

Properties

IUPAC Name |

methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-14-11(13)9-4-2-3-8-7(9)5-6-10(8)12/h2-4,10H,5-6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLNIPXIUYFAARZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=C1CCC2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Indene Core Formation

The foundational step involves constructing the indene nucleus, often through cyclization reactions of suitable precursors such as styrene derivatives or via Diels-Alder cycloadditions. For example, the synthesis of (S)-methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate has been achieved through a sequence involving:

- Preparation of a suitable indene precursor (e.g., via cyclization of styrene derivatives)

- Introduction of amino and ester groups through selective functionalization

Amination and Esterification

Post core formation, amino groups are introduced via nucleophilic substitution or reduction of nitrile intermediates, followed by esterification to install the methyl ester. The stereochemistry is often controlled using chiral catalysts or starting materials, as detailed in patent literature.

Specific Preparation Methodologies

Method Based on Methylcarbonate and Sodium Hydride

According to recent patent disclosures, a notable synthesis involves:

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| Salification | Methylcarbonate, sodium hydride, toluene | Warming with backflow, 1.5–3 hours | Initiates nucleophilic attack on chloro-1-indone |

| Acidification | Concentrated hydrochloric acid + ice | Dropwise addition, pH 2–3 | Precipitates intermediate I |

| Oxidation | Cinchonine in toluene, hydrogen phosphide cumene | 12 hours at 40–45°C | Forms the final amino-indene derivative |

This method emphasizes the sequential addition of reagents with careful control of pH and temperature to optimize yield and stereoselectivity.

Stereoselective Synthesis for Enantiomeric Compounds

The synthesis of the (S)-enantiomer involves chiral auxiliaries or catalysts, with the process including:

Alternative Routes

Other approaches involve multi-step sequences starting from commercially available indene derivatives, with key steps including nitration, reduction, and subsequent amination.

Data Tables Summarizing Preparation Parameters

| Method | Key Reagents | Reaction Conditions | Yield | Notes |

|---|---|---|---|---|

| Patent Method 1 | Methylcarbonate, sodium hydride, toluene, chloro-1-indone | 1.5–3h at reflux | High | Emphasizes in situ generation of reactive intermediates |

| Patent Method 2 | Chloro-1-indone, hydrogen phosphide cumene, cinchonine | 12h at 40–45°C | Moderate to high | Stereoselective synthesis of (S)-enantiomer |

| Literature Route | Styrene derivatives, nitration, reduction | Variable | Variable | Classic route with multi-step purification |

Research Findings and Optimization Strategies

Recent studies highlight the importance of:

- Reaction temperature control to prevent side reactions

- Choice of solvents (e.g., toluene, dichloromethane) for optimal solubility

- Use of chiral catalysts to enhance enantiomeric purity

- Purification techniques such as recrystallization and chromatography for high purity

Notes and Recommendations

- The molar ratios of reagents, such as sodium hydride to chloro-1-indone, are critical for yield optimization.

- Maintaining a controlled pH during acidification ensures efficient precipitation of intermediates.

- Use of an inert atmosphere (nitrogen or argon) minimizes oxidation or hydrolysis of sensitive intermediates.

- Solvent purity and temperature stability are essential for reproducibility.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Properties

Research indicates that methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate exhibits potential anticancer activity. Preliminary studies suggest that it interacts with cellular pathways involved in apoptosis and cell proliferation, indicating its possible role as a therapeutic agent in cancer treatment. Further investigations are needed to identify specific molecular targets within cancer cells .

Antimicrobial Activity

The compound has shown promise in antimicrobial studies against various pathogens. Initial findings suggest effectiveness against certain bacteria and fungi, making it a candidate for therapeutic applications in treating infections . Its mechanism of action may involve binding to specific receptors or enzymes that modulate biological responses.

Neuroprotective Effects

Methyl 1-amino-2,3-dihydro-1H-indene derivatives are reported to have neuroprotective properties, particularly in conditions related to hypoxia and anoxia. They may improve symptoms associated with cerebral disorders by scavenging reactive oxygen species and protecting neuronal cells from oxidative stress .

Pharmaceutical Intermediates

This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its unique structure allows it to be utilized in the development of new drugs targeting various diseases . It has also been investigated for its potential use as an active pharmaceutical ingredient due to its biological activities.

Coordination Chemistry

In coordination chemistry, this compound can be employed in the synthesis of coordination compounds, which are essential for various catalytic processes and material science applications .

Specialty Chemicals Production

The compound is utilized in the production of specialty chemicals and materials due to its unique chemical properties. Its ability to participate in various chemical reactions makes it valuable for industrial applications .

Antioxidant Applications

Methyl 1-amino-2,3-dihydro-1H-indene derivatives have been recognized for their antioxidant properties. They can be used in food preservation and cosmetic formulations to prevent oxidative damage .

Mechanism of Action

The mechanism of action of methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues with Varying Substituent Positions

Key Observations :

- Positional isomerism : Moving the carboxylate from position 4 to 5 (e.g., in DDR1 inhibitors ) alters steric and electronic interactions, impacting biological target selectivity.

- Amino group placement: The 1-amino-4-carboxylate derivative is more synthetically versatile for further functionalization compared to the 1-amino-1-carboxylate isomer .

Functional Group Variations: Amino vs. Oxo/Ketone Derivatives

Key Observations :

- Reactivity: Amino-substituted derivatives (e.g., 1-amino-4-carboxylate) are nucleophilic at the amino group, enabling amide bond formation, while oxo derivatives undergo ketone-specific reactions (e.g., Grignard additions) .

- Biological relevance: The amino group enhances interactions with biological targets (e.g., enzyme active sites), whereas oxo derivatives are often metabolic intermediates .

Stereochemical and Salt Form Comparisons

Key Observations :

- Stereochemistry: Enantiomers (R vs.

- Salt forms : Hydrochloride salts enhance solubility and stability, critical for pharmaceutical formulation .

Biological Activity

Methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate is a compound that has gained attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

This compound features an indene core with an amino group and a carboxylate moiety. The presence of the methyl ester enhances its solubility and bioavailability, making it a promising candidate for pharmacological applications.

Table 1: Structural Features of this compound

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| This compound | Indene structure with amino and carboxylate groups | Potential neuroactive effects | Dihydro configuration |

| Methyl 7-amino-2,3-dihydro-1H-indene-4-carboxylate | Similar structure but with a 7-amino group | Antidepressant properties | Distinct binding interactions |

The mechanism of action for this compound involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their activity. This compound has been shown to interact with various receptors and enzymes, modulating biochemical pathways critical for therapeutic effects.

Biological Activity Predictions

Research indicates that this compound may exhibit neuroactive effects. Computational models like the Prediction of Activity Spectra for Substances (PASS) have suggested potential interactions with neurotransmitter systems, indicating its possible role as an anxiolytic or antidepressant agent due to structural similarities with known psychoactive compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Neuropharmacological Studies : Preliminary studies suggest that this compound may influence neurotransmitter pathways related to anxiety and depression. In vitro assays demonstrated binding affinity to serotonin receptors, which are crucial in mood regulation.

- Oxidative Stress Pathways : Interaction studies indicate that this compound may significantly interact with oxidative stress-related pathways. These findings could inform therapeutic strategies for conditions associated with oxidative stress, such as neurodegenerative diseases.

- Synthesis and Derivative Exploration : Research on synthetic routes has highlighted the versatility of this compound as an intermediate for creating various derivatives with enhanced biological activities. For instance, derivatives have been synthesized that exhibit improved binding affinities to specific receptors involved in cancer progression .

Comparative Analysis with Similar Compounds

This compound is often compared to related compounds due to their structural similarities:

Table 2: Comparison of Related Compounds

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| Methyl 7-amino-2,3-dihydro-1H-indene-4-carboxylate | Indene core with amino group at position 7 | Antidepressant properties |

| Methyl (S)-1-aminoindane-4-carboxylate | Indane structure without dihydro configuration | Neurotransmitter modulation |

These comparisons highlight the unique properties of this compound that may influence its pharmacological profile.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate, and how do reaction conditions influence yield?

- Methodology : A common approach involves refluxing precursors (e.g., substituted indene carboxylates) with sodium acetate in acetic acid, followed by recrystallization from DMF/acetic acid mixtures to isolate crystalline products . Yield optimization requires precise stoichiometric ratios (e.g., 0.11 mol aldehyde per 0.1 mol amine) and monitoring reflux duration (3–5 hours) to avoid over- or under-reaction. Contaminants like unreacted starting materials can be minimized by sequential washing with acetic acid, water, ethanol, and diethyl ether .

Q. How is the purity and structural integrity of this compound validated in academic research?

- Methodology : Purity is assessed via TLC (retention factor values, e.g., RF 0.85 in pentane:ethyl acetate 4:1) and melting point analysis (e.g., 50–53°C) . Structural confirmation relies on H NMR (400 MHz, CDCl) for key signals such as aromatic protons (δ 7.60–7.69 ppm) and methylene groups (δ 4.63 ppm) . Discrepancies in spectral data may arise from solvent impurities or tautomerism, necessitating repeated crystallizations or alternative solvents (e.g., chloroform-d for NMR) .

Q. What safety protocols are critical when handling this compound?

- Methodology : Researchers must use PPE (gloves, lab coats, goggles) and work in fume hoods to avoid inhalation/contact. Waste should be segregated and disposed via certified hazardous waste services. Emergency measures include immediate rinsing for skin exposure (P301) and consulting poison control centers for ingestion (P303) .

Advanced Research Questions

Q. How can conflicting NMR data for dihydroindene derivatives be resolved during structural elucidation?

- Methodology : Contradictions in H NMR signals (e.g., unexpected splitting or shifts) may stem from dynamic processes like ring puckering or hydrogen bonding. Advanced techniques include variable-temperature NMR to identify conformational changes or 2D-COSY/HMBC to confirm coupling networks. For example, δ 4.92 ppm signals in azido derivatives correlate with allyl groups, validated via HMBC .

Q. What strategies optimize the regioselective functionalization of the indene scaffold in this compound?

- Methodology : Bromination at the 5-position (e.g., 5-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate) achieves regioselectivity using electrophilic bromine sources under controlled pH. Substituent effects (e.g., electron-withdrawing carboxylate groups) direct bromine to the para position, as evidenced by 80% yield in brominated derivatives . Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals.

Q. How do solvent polarity and catalyst choice impact azide incorporation into dihydroindene derivatives?

- Methodology : Azido group installation (e.g., via GP2 procedures) requires polar aprotic solvents (DMF or acetonitrile) to stabilize intermediates. Catalysts like HATU improve coupling efficiency for azide formation, while excess NaN ensures complete conversion. RF values (e.g., 0.52 in pentane:ethyl acetate 9:1) guide purification of azido products .

Q. What analytical challenges arise in quantifying byproducts during large-scale synthesis, and how are they addressed?

- Methodology : LC-MS with DAD detection identifies byproducts (e.g., dimerized indene derivatives or oxidation products). Column chromatography (silica gel, gradient elution) resolves co-eluting impurities, while HRMS confirms molecular formulae. Contradictory HPLC retention times across studies may require method revalidation using certified reference standards .

Methodological Notes

- Synthesis Optimization : Adjusting molar ratios (e.g., 1.1 equivalents of formylindole carboxylates) and reflux time minimizes side reactions .

- Data Interpretation : Cross-validate spectral data with computational tools (e.g., ChemDraw NMR prediction) to resolve ambiguities .

- Safety Compliance : Adhere to P201 (pre-use protocols) and P501 (waste disposal guidelines) for regulatory compliance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.